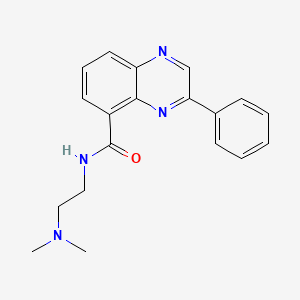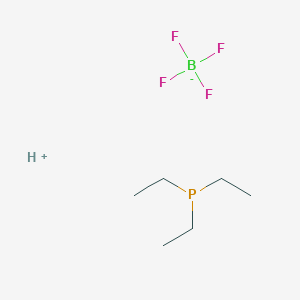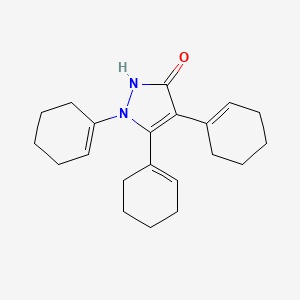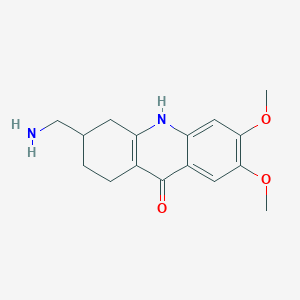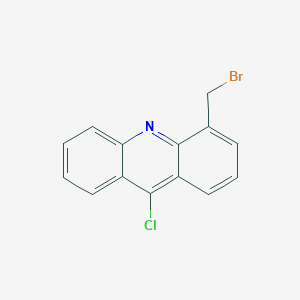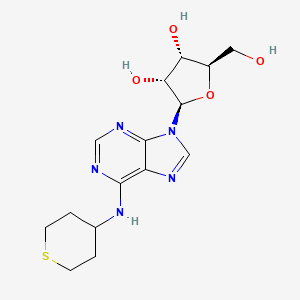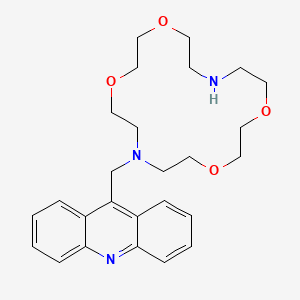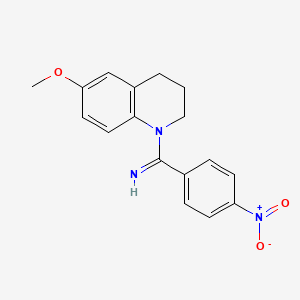
2-Phenylpyrimidine-4,6-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylpyrimidine-4,6-dicarbaldehyde is an organic compound characterized by a pyrimidine ring substituted with a phenyl group and two aldehyde groups at the 4 and 6 positions. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrimidine-4,6-dicarbaldehyde typically involves multi-step organic reactions. One common method starts with the condensation of benzaldehyde with urea to form 2-phenylpyrimidine. This intermediate is then subjected to formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde groups at the 4 and 6 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The aldehyde groups in this compound can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde positions, with nucleophiles like amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Primary amines in ethanol under reflux conditions.
Major Products Formed:
Oxidation: 2-Phenylpyrimidine-4,6-dicarboxylic acid.
Reduction: 2-Phenylpyrimidine-4,6-dimethanol.
Substitution: 2-Phenylpyrimidine-4,6-bis(imine) derivatives.
科学的研究の応用
2-Phenylpyrimidine-4,6-dicarbaldehyde has diverse applications across several scientific disciplines:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and ligands for coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its ability to form conjugated systems with various substituents.
Medicine: Explored for its potential in drug discovery, particularly as a precursor for the synthesis of bioactive molecules with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its reactive aldehyde groups.
作用機序
The mechanism by which 2-Phenylpyrimidine-4,6-dicarbaldehyde exerts its effects is largely dependent on its chemical reactivity. The aldehyde groups can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors or as a cross-linking agent in material science.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming Schiff bases with active site lysine residues.
DNA/RNA: Potential to interact with nucleic acids through covalent modification, affecting gene expression or replication.
類似化合物との比較
2-Phenylpyrimidine-4,6-dicarbaldehyde can be compared with other pyrimidine derivatives such as:
2-Phenylpyrimidine: Lacks the reactive aldehyde groups, making it less versatile in chemical reactions.
4,6-Dimethyl-2-phenylpyrimidine: Substituted with methyl groups instead of aldehydes, leading to different reactivity and applications.
2-Phenylpyrimidine-4,6-dicarboxylic acid: An oxidized form of the compound, with different solubility and reactivity profiles.
The uniqueness of this compound lies in its dual aldehyde functionality, which provides a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
80109-86-0 |
|---|---|
分子式 |
C12H8N2O2 |
分子量 |
212.20 g/mol |
IUPAC名 |
2-phenylpyrimidine-4,6-dicarbaldehyde |
InChI |
InChI=1S/C12H8N2O2/c15-7-10-6-11(8-16)14-12(13-10)9-4-2-1-3-5-9/h1-8H |
InChIキー |
KIBPCGYMWCKMNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


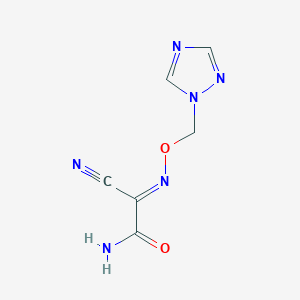
![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12922057.png)
![3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12922069.png)
